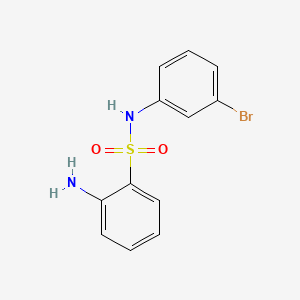![molecular formula C9H18N2O3 B13027858 tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B13027858.png)
tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate is a compound that features a tert-butyl group, an azetidine ring, and an aminooxy functional group
Vorbereitungsmethoden
The synthesis of tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate typically involves the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the aminooxy group: This step often involves the use of reagents such as hydroxylamine derivatives.
tert-Butyl protection: The tert-butyl group can be introduced using tert-butyl esters or tert-butyl chloride under suitable conditions
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under suitable conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the formation of oximes. This interaction can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate can be compared with other similar compounds such as:
- tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate
- tert-butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate
- tert-butyl 2-[(aminooxy)methyl]piperidine-1-carboxylate
These compounds share similar structural features but differ in the size and nature of the ring system.
Eigenschaften
Molekularformel |
C9H18N2O3 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-(aminooxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-5-4-7(11)6-13-10/h7H,4-6,10H2,1-3H3/t7-/m1/s1 |
InChI-Schlüssel |
ZFPYRTPACWKFOJ-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1CON |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC1CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


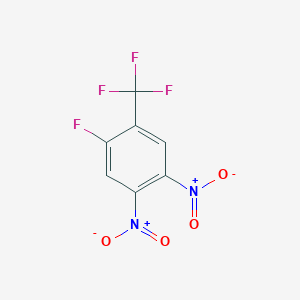
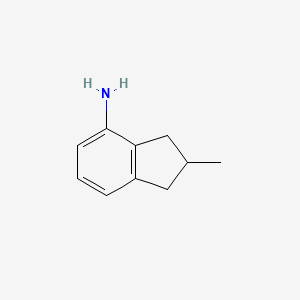

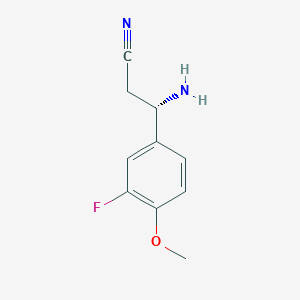
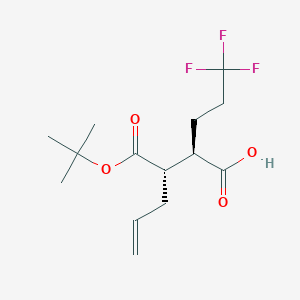
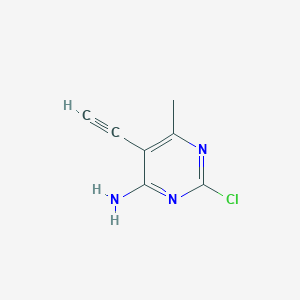

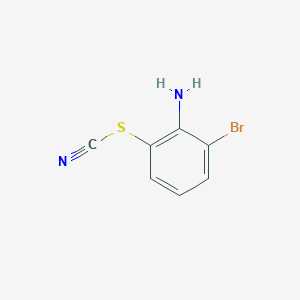
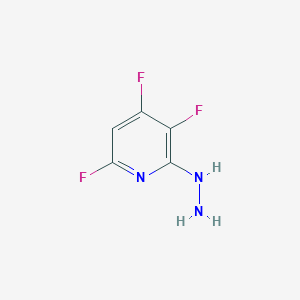
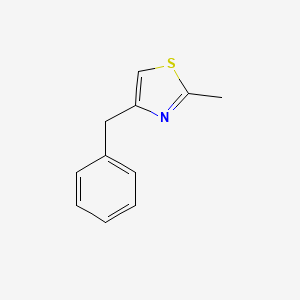
![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide](/img/structure/B13027863.png)
![2-chloro-N-methoxy-N-methyl-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzamide](/img/structure/B13027867.png)
